N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.: 1146293-66-4

Cat. No.: VC3355335

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146293-66-4 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | N-(2-aminoethyl)-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16) |

| Standard InChI Key | BVGKGZCOQLCCFE-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCN |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCN |

Introduction

Chemical Structure and Properties

Structural Representation

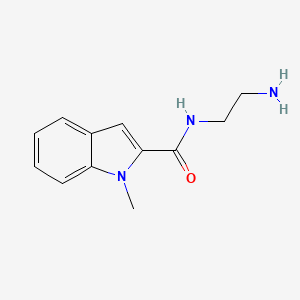

N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide features an indole skeleton with specific functional groups. The molecule consists of a bicyclic indole core with a methyl group attached to the nitrogen at position 1, a carboxamide group at position 2, and an aminoethyl substituent attached to the carboxamide . This architecture contributes to its distinctive chemical behavior and potential biological interactions.

Molecular Identifiers

The compound can be represented using several standardized chemical identifiers that facilitate its unambiguous identification:

-

Molecular Formula: C12H15N3O

-

SMILES notation: CN1C2=CC=CC=C2C=C1C(=O)NCCN

-

InChI: InChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)8-11(15)12(16)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,16)

Physical Properties

The calculated molecular weight of N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide is 217.27 g/mol based on its molecular formula. The compound's structure suggests certain physical properties common to indole derivatives, including:

-

A relatively planar aromatic system provided by the indole core

-

Multiple hydrogen bond donors and acceptors through the amine and amide groups

-

A balance of lipophilic character (from the indole and methyl groups) and hydrophilic properties (from the amine and amide groups)

Analytical Data

Mass spectrometry data is crucial for the identification and characterization of this compound. The predicted collision cross section (CCS) values for various adducts have been determined using computational methods. These values are particularly important for analytical applications, especially in mass spectrometry-based identification and quantification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 218.12878 | 147.9 |

| [M+Na]+ | 240.11072 | 159.0 |

| [M+NH4]+ | 235.15532 | 155.7 |

| [M+K]+ | 256.08466 | 154.7 |

| [M-H]- | 216.11422 | 150.2 |

| [M+Na-2H]- | 238.09617 | 153.4 |

| [M]+ | 217.12095 | 149.9 |

| [M]- | 217.12205 | 149.9 |

Synthesis Methods

Friedel–Crafts Acylation Route

One established approach for synthesizing functionalized indole-2-carboxamides involves Friedel–Crafts acylation of indole-2-carboxylate esters. The general procedure, which could be adapted for the target compound, typically includes:

-

Starting with an appropriate indole-2-carboxylate ester

-

Introducing substituents through Friedel–Crafts acylation

-

Hydrolysis to yield the indole-2-carboxylic acid

-

Coupling with the desired amine (ethylenediamine) using coupling reagents

The literature describes a general procedure for preparing indole-2-carboxamides that involves:

"The amine (0.82 mmol) in anhydrous DMF is added to the solution of indole-2-carboxylic acid (0.68 mmol), BOP (502 mg, 1.02 mmol), and N,N-diisopropylethylamine (0.71 mL, 4.08 mmol) in anhydrous DMF. The reaction mixture is stirred at room temperature for 4–12 h, monitored by TLC. Upon completion, the mixture is poured into cold water and extracted with ethyl acetate. The organic layer is washed, dried, and the crude product is purified by trituration or flash chromatography."

Hemetsberger–Knittel Indole Synthesis

Another potential approach is the Hemetsberger–Knittel indole synthesis, which has been employed for the preparation of indole-2-carboxylates that can then be converted to carboxamides. This method involves:

-

Knoevenagel condensation of methyl 2-azidoacetate with an appropriately substituted benzaldehyde

-

Thermolysis of the resulting methyl-2-azidocinnamate

-

Electrophilic cyclization to form the indole-2-carboxylate

-

Conversion to the carboxamide via coupling with ethylenediamine

The Hemetsberger–Knittel reaction requires careful optimization of reaction conditions, including temperature, stoichiometry, and concentration, to achieve good yields.

N-Methylation Considerations

For the specific synthesis of N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide, an N-methylation step would be required if starting from non-methylated precursors. Alternatively, starting materials with the N-methyl group already present could be utilized to streamline the synthesis process.

Comparison with Related Compounds

N-(2-aminoethyl)-1H-indole-2-carboxamide

A structurally related compound is N-(2-aminoethyl)-1H-indole-2-carboxamide (PubChem CID 5297378). The key difference between these compounds is the absence of a methyl group at position 1 of the indole ring in the latter.

Comparative properties:

-

N-(2-aminoethyl)-1H-indole-2-carboxamide:

Structure-Activity Relationship Considerations

The N-methyl substitution at position 1 of the indole ring in N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide likely affects several key properties compared to its non-methylated counterpart:

-

Increased lipophilicity, potentially enhancing membrane permeability

-

Reduced hydrogen bond donor capacity at the indole nitrogen

-

Altered molecular conformation due to steric effects of the methyl group

-

Potentially modified interactions with biological targets

Such structural differences can significantly impact pharmacological properties, including:

Analytical Identification

Spectroscopic Methods

Mass spectrometry represents a primary analytical technique for identifying and characterizing N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide. The predicted mass-to-charge ratios (m/z) for various adducts provide reference points for analytical identification using LC-MS or similar techniques .

Chromatographic Analysis

The compound's structure suggests it would be amenable to analysis by various chromatographic methods, including:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), potentially after derivatization

-

Thin-Layer Chromatography (TLC)

The predicted collision cross section values can be particularly valuable for ion mobility spectrometry applications, providing an additional dimension of separation and identification beyond mass-to-charge ratio alone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume